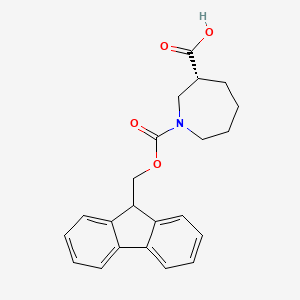(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid
CAS No.:
Cat. No.: VC13857848
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |
| Standard InChI Key | ZZGXUEXKDIZTDH-OAHLLOKOSA-N |
| Isomeric SMILES | C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound belongs to the azepane family, a seven-membered saturated heterocycle containing one nitrogen atom. Its molecular formula is CHNO, with a molecular weight of 365.43 g/mol . The (R) configuration at the azepane-3-carboxylic acid position distinguishes it from potential stereoisomers, though experimental data confirming this specific enantiomer’s isolation remain sparse in published literature .
The structure integrates two functional groups:
-
A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the azepane nitrogen.
-
A carboxylic acid moiety at the 3-position of the azepane ring.
The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making the compound valuable in solid-phase peptide synthesis (SPPS) .
Spectral and Computational Descriptors
-
SMILES Notation:
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 -
Predicted Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]+ 366.17000 186.3 [M+Na]+ 388.15194 195.3 [M-H]- 364.15544 188.4 These CCS values, derived from ion mobility spectrometry predictions, suggest a compact conformation in the gas phase, influenced by the rigid Fmoc group .
Synthesis and Purification Strategies
Key Synthetic Routes
While no explicit synthesis for the (R)-enantiomer is documented, analogous Fmoc-protected azepane derivatives are typically synthesized via:
-
Ring-Closing Metathesis (RCM): Cyclization of diene precursors using Grubbs catalysts to form the azepane core .
-
Enantioselective Hydrogenation: Chiral catalysts such as Ru-BINAP complexes may introduce the (R) configuration at the 3-position .
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under Schotten-Baumann conditions .
Chromatographic Resolution
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are often employed to resolve racemic mixtures of azepane carboxylic acids. The (R)-enantiomer’s retention time and elution profile would depend on its interaction with the chiral selector, though experimental chromatograms are unavailable .
Applications in Peptide Science
Role in Conformational Restriction
Azepane residues introduce pre-organized secondary structures into peptides, reducing conformational entropy and enhancing target binding affinity. The seven-membered ring’s flexibility balances rigidity and adaptability, making it useful in designing protease inhibitors .
Case Study: Comparative Analysis with Pyrrolidine Analogs
Compared to the pyrrolidine derivative (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid , the azepane analog offers:
-
Increased ring size: Alters dihedral angles and hydrogen-bonding capacity.
-
Enhanced metabolic stability: Resistance to enzymatic degradation due to reduced ring strain .
Physicochemical Properties
Solubility and Partition Coefficients
-
Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating dimethylformamide (DMF) or dichloromethane (DCM) for dissolution .
Tautomeric and Ionization Behavior
The carboxylic acid group (pK ≈ 4.2) deprotonates under physiological conditions, while the Fmoc group remains neutral until exposed to piperidine or other bases .
Future Directions and Challenges
Stereochemical Validation
Absolute configuration confirmation via X-ray crystallography or electronic circular dichroism (ECD) is critical for validating the (R) designation.
Biological Activity Screening
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume